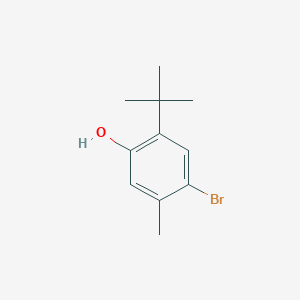

4-Bromo-2-(tert-butyl)-5-methylphenol

Overview

Description

“4-Bromo-2-(tert-butyl)-5-methylphenol” is a type of organic compound. It is a 4-substituted-2,6-di-tert-butylphenol . It is synthesized by the bromination of 2,6-di-tert-butylphenol . It has been used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .

Synthesis Analysis

The synthesis of “4-Bromo-2-(tert-butyl)-5-methylphenol” involves the bromination of 2,6-di-tert-butylphenol . Another synthesis method involves starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis

The molecular formula of “4-Bromo-2-(tert-butyl)-5-methylphenol” is C10H14BrN . The exact mass is 227.030960 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(tert-butyl)-5-methylphenol” include a density of 1.3±0.1 g/cm3, a boiling point of 261.4±20.0 °C at 760 mmHg, and a flash point of 111.9±21.8 °C .Scientific Research Applications

Determination of Bromide

- A study by Mishra et al. (2001) demonstrated the use of 4-Bromo-2-(tert-butyl)-5-methylphenol in the determination of bromide in fumigated and natural samples. This was achieved by converting bromide into bromophenols followed by gas chromatography-mass spectrometry, allowing for the precise measurement of bromide even in samples with high ionic impurities and acidity (Mishra, Gosain, Jain, & Verma, 2001).

Reaction with Nucleophilic Reagents

- Pevzner (2003) explored the reaction of esters of 5-tert-Butylfuran-3-carboxylic acid with nucleophilic reagents. This research included the bromination of these esters to obtain derivatives, which were then examined for their reactivity with various nucleophilic agents (Pevzner, 2003).

Electrochemical Reactivity

- Zabik et al. (2019) investigated the electrochemical reactivity of bulky phenols, including 4-Bromo-2-(tert-butyl)-5-methylphenol, with superoxide anion radicals. Their study utilized electrochemical methods to analyze antioxidant properties and reactivity patterns (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

Catalytic Alkylation in Organic Synthesis

- Qian et al. (2011) described the use of iron(III) amine-bis(phenolate) complexes, involving 4-Bromo-2-(tert-butyl)-5-methylphenol, in the catalytic alkylation of aryl Grignard reagents. This process is significant for C-C cross-coupling in organic synthesis (Qian, Dawe, & Kozak, 2011).

Phenol Alkylation Kinetics

- Elavarasan et al. (2011) conducted a study on the kinetics of phenol alkylation with tert-butyl alcohol using ionic liquid catalysts, which is relevant to understanding the reactions involving 4-Bromo-2-(tert-butyl)-5-methylphenol (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Isolation from Polyethylene Film

- Daun et al. (1974) isolated an oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol from aged polyethylene film. This study is crucial for understanding the chemical stability and aging processes of materials containing similar phenols (Daun, Gilbert, & Giacin, 1974).

properties

IUPAC Name |

4-bromo-2-tert-butyl-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHPCQVSSQMJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(tert-butyl)-5-methylphenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)